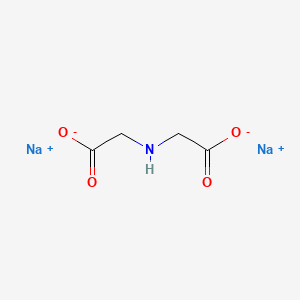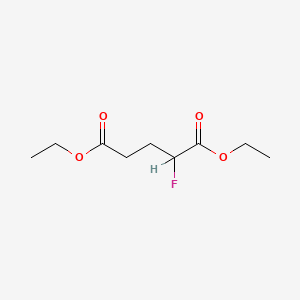
Dinatriumiminodiacetat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of disodium iminodiacetate involves various methods, including the reaction of iminodiacetic acid with sodium hydroxide to form the disodium salt. A novel method for preparing Cu/ZrO2 catalysts by reducing CuO/ZrO2 with hydrazine hydrate has also been reported, where the catalysts are used to synthesize disodium iminodiacetate by diethanolamine dehydrogenation (Wang et al., 2019).
Molecular Structure Analysis
The molecular structure of disodium iminodiacetate complexes has been characterized using various spectroscopic techniques. For instance, diorganotin(IV) derivatives have been synthesized and characterized by FT-IR, NMR spectroscopy, mass spectrometry, and single-crystal XRD, revealing the binding modes and coordination geometry around tin(IV) (Hussain et al., 2015).
Chemical Reactions and Properties
Disodium iminodiacetate undergoes various chemical reactions, including complexation with metals. The compound forms stable complexes with transition metals, displaying interesting chemical properties. The thermal behavior and decomposition processes of iminodiacetate and its disodium salt have been investigated, suggesting the mechanisms of decomposition for these compounds (Vilchez et al., 1980).
Physical Properties Analysis
The physical properties of disodium iminodiacetate, including its solubility, thermal stability, and critical micelle concentration, have been studied. The surfactant properties of disodium-N-dodecyliminodiacetate in aqueous solution have been analyzed, highlighting the zwitterionic characteristic and its impact on surface tension (Zhao Jian-xi, 2005).
Wissenschaftliche Forschungsanwendungen
Herstellung von Iminodiessigsäure-Agarose-Trägern
Dinatriumiminodiacetat wurde bei der Herstellung verschiedener Iminodiessigsäure-Agarose-Träger verwendet {svg_1} {svg_2}. Diese Träger sind nützlich für die selektive Adsorption großer Proteine. Die Iminodiacetatgruppen auf den Agarose-Trägern können an Metallionen binden, die dann mit den Proteinen interagieren können, wodurch ihre selektive Adsorption ermöglicht wird.
Synthese von mehrzähnigen Liganden
Eine weitere Anwendung von this compound ist die Synthese von mehrzähnigen Liganden {svg_3} {svg_4}. So kann es beispielsweise zur Herstellung von N-(o-Hydroxybenzyl)iminodiessigsäure, einer Art mehrzähnigem Liganden, verwendet werden. Diese Liganden, die an mehreren Stellen an ein Metallion binden können, werden häufig in der Koordinationschemie und Biochemie verwendet.
Wirkmechanismus
Target of Action
Disodium iminodiacetate is a salt of iminodiacetic acid (IDA). The primary targets of disodium iminodiacetate are metal ions, as the iminodiacetate anion can act as a tridentate ligand to form a metal complex with two, fused, five-membered chelate rings .
Mode of Action
The mode of action of disodium iminodiacetate involves the formation of a metal complex. The iminodiacetate anion, which is part of the disodium iminodiacetate molecule, acts as a tridentate ligand. It binds to metal ions, forming a complex with two fused, five-membered chelate rings . This interaction results in the stabilization of the metal ion, preventing it from participating in other reactions.
Biochemical Pathways
The biochemical pathways affected by disodium iminodiacetate primarily involve metal ion homeostasis. By binding to metal ions, disodium iminodiacetate can affect the availability of these ions for other biochemical reactions. The specific pathways affected can vary depending on the type of metal ion involved and the biological context .
Pharmacokinetics
Its metabolism and excretion would depend on the specific biological context and the presence of appropriate transport and metabolic systems .
Result of Action
The primary result of disodium iminodiacetate’s action is the formation of a stable metal complex. This can have various effects at the molecular and cellular levels, depending on the specific metal ion involved and the biological context. For example, it has been used in the preparation of different iminodiacetic acid-agarose supports, useful for selective adsorption of large proteins .
Safety and Hazards
Zukünftige Richtungen
The new technology represents a major breakthrough in the production of Disodium iminodiacetate because it avoids the use of cyanide and formaldehyde, is safer to operate, produces higher overall yield, and has fewer process steps . This catalysis technology also can be used in the production of other amino acids, such as glycine .
Biochemische Analyse
Biochemical Properties
Disodium iminodiacetate plays a crucial role in biochemical reactions, particularly in the formation of metal complexes. It acts as a tridentate ligand, meaning it can bind to a metal ion through three donor atoms, typically two carboxylate groups and one nitrogen atom. This ability to form stable chelate complexes is utilized in various applications, including the purification of proteins and enzymes through immobilized metal ion affinity chromatography (IMAC). In this process, disodium iminodiacetate interacts with metal ions such as nickel or copper, which in turn bind to histidine residues on proteins, allowing for their selective adsorption and purification .
Cellular Effects
Disodium iminodiacetate has significant effects on various types of cells and cellular processes. It is used in hepatobiliary imaging procedures, where it helps diagnose problems related to the liver, gallbladder, and bile ducts. During these procedures, disodium iminodiacetate is injected into the body, where it is taken up by hepatocytes and excreted into the bile. This allows for the visualization of the biliary system using nuclear medicine scanners . Additionally, disodium iminodiacetate-modified poly-L-lysine dendrimers have been used as fluorescent bone-imaging agents, highlighting its role in targeting specific tissues and cells .
Molecular Mechanism
At the molecular level, disodium iminodiacetate exerts its effects through the formation of metal complexes. The iminodiacetate anion acts as a tridentate ligand, forming stable chelate rings with metal ions. This interaction is crucial for its role in IMAC, where it binds to metal ions that, in turn, interact with histidine residues on proteins. This binding facilitates the selective adsorption and purification of proteins . Additionally, disodium iminodiacetate is involved in the dehydrogenation of diethanolamine, a process catalyzed by Cu/ZrO2 catalysts, leading to the formation of disodium iminodiacetate and other byproducts .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of disodium iminodiacetate can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but its long-term effects on cellular function can vary. Studies have shown that disodium iminodiacetate can be used in the preparation of iminodiacetic acid-agarose supports, which are useful for the selective adsorption of large proteins . The stability and effectiveness of these supports can be influenced by factors such as temperature, pH, and the presence of other chemicals.
Dosage Effects in Animal Models
The effects of disodium iminodiacetate can vary with different dosages in animal models. At lower doses, it is generally well-tolerated and effective for its intended applications, such as imaging and protein purification. At higher doses, there may be toxic or adverse effects. For example, excessive exposure to disodium iminodiacetate can lead to disruptions in cellular metabolism and function, potentially causing damage to tissues and organs . It is important to carefully control the dosage to avoid such adverse effects.
Metabolic Pathways
Disodium iminodiacetate is involved in various metabolic pathways, particularly those related to metal ion chelation and transport. The iminodiacetate anion can form stable complexes with metal ions, which are then transported and utilized in various biochemical processes. For example, in hepatobiliary imaging, disodium iminodiacetate is taken up by hepatocytes and excreted into the bile, allowing for the visualization of the biliary system . Additionally, it can interact with enzymes and cofactors involved in metal ion metabolism, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, disodium iminodiacetate is transported and distributed through interactions with specific transporters and binding proteins. In hepatobiliary imaging, it is taken up by hepatocytes and excreted into the bile, allowing for its distribution within the biliary system . Additionally, disodium iminodiacetate-modified poly-L-lysine dendrimers have been used to target bone tissues, highlighting its ability to interact with specific tissues and cells .
Subcellular Localization
The subcellular localization of disodium iminodiacetate can influence its activity and function. In hepatobiliary imaging, it is localized within hepatocytes and the biliary system, allowing for the visualization of these structures using nuclear medicine scanners . Additionally, disodium iminodiacetate can be modified to target specific subcellular compartments or organelles, enhancing its effectiveness in various applications. For example, disodium iminodiacetate-modified poly-L-lysine dendrimers can be used to target bone tissues, highlighting its potential for targeted drug delivery and imaging .
Eigenschaften
IUPAC Name |
disodium;2-(carboxylatomethylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4.2Na/c6-3(7)1-5-2-4(8)9;;/h5H,1-2H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXVIVNBOQIMTE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])NCC(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NNa2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
142-73-4 (Parent) | |
| Record name | Disodium iminodiacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1027340 | |
| Record name | Disodium iminodiacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White powder; [TCI America MSDS] | |
| Record name | Glycine, N-(carboxymethyl)-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine, N-(carboxymethyl)-, sodium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14441 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
928-72-3, 207398-95-6 | |
| Record name | Disodium iminodiacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-(carboxymethyl)-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium iminodiacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium iminodi(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glycine, N-(carboxymethyl)-, disodium salt, hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.470 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISODIUM IMINODIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2K1N8RVKE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-[6-(3,5-dimethylphenyl)sulfanyl-5-ethyl-2,4-dioxo-pyrimidin-1-yl]-N-[12-[[1-[(2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl]-2-oxo-pyrimidin-4-yl]amino]dodecyl]pentanamide](/img/structure/B1199629.png)

![3-[(1-tert-butyl-5-tetrazolyl)-[2-furanylmethyl(2-oxolanylmethyl)amino]methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B1199632.png)
![2-[[5-(4-Fluorophenyl)-1-methyl-2-imidazolyl]thio]-1-(1-piperidinyl)ethanone](/img/structure/B1199634.png)
![1-[1-[(4-Hydroxy-1-piperidinyl)-oxomethyl]cyclohexyl]-3-(2-methoxyphenyl)urea](/img/structure/B1199635.png)


![1-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1199643.png)

